molecular formula C11H20O2 B093458 Heptyl crotonate CAS No. 16930-99-7

Heptyl crotonate

Cat. No.: B093458
CAS No.: 16930-99-7
M. Wt: 184.27 g/mol
InChI Key: DOBPEHKISOHXTE-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl crotonate can be synthesized through the esterification reaction between crotonic acid and 1-heptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where crotonic acid and 1-heptanol are fed into a reactor along with an acid catalyst. The reaction mixture is heated, and the water produced is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Heptyl crotonate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into crotonic acid and 1-heptanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed:

Scientific Research Applications

Heptyl crotonate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of heptyl crotonate involves its conversion to crotonyl-CoA by the enzyme acyl-CoA synthetase 2. Crotonyl-CoA can then participate in various biochemical pathways, including histone crotonylation, which is an epigenetic modification that regulates gene expression. This modification can affect cellular processes such as differentiation and metabolism .

Comparison with Similar Compounds

Heptyl crotonate can be compared with other esters such as:

    Ethyl crotonate: Similar in structure but with an ethyl group instead of a heptyl group.

    Methyl crotonate: Contains a methyl group instead of a heptyl group.

    Butyl crotonate: Contains a butyl group instead of a heptyl group.

Uniqueness: this compound’s longer heptyl chain compared to other crotonates can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications in the fragrance and flavor industries .

Properties

CAS No.

16930-99-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

heptyl (E)-but-2-enoate

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+

InChI Key

DOBPEHKISOHXTE-RUDMXATFSA-N

Isomeric SMILES

CCCCCCCOC(=O)/C=C/C

SMILES

CCCCCCCOC(=O)C=CC

Canonical SMILES

CCCCCCCOC(=O)C=CC

16930-99-7
83783-78-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl crotonate
Reactant of Route 2
Reactant of Route 2
Heptyl crotonate
Reactant of Route 3
Reactant of Route 3
Heptyl crotonate
Reactant of Route 4
Reactant of Route 4
Heptyl crotonate
Reactant of Route 5
Reactant of Route 5
Heptyl crotonate
Reactant of Route 6
Reactant of Route 6
Heptyl crotonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.